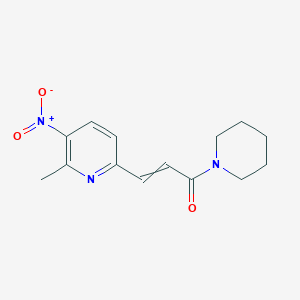
1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL typically involves multi-step reactions starting from phenothiazine derivatives. The introduction of bromine and fluorine atoms can be achieved through halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenothiazine sulfoxides or sulfones.
Reduction: Formation of partially or fully dehalogenated phenothiazine derivatives.
Substitution: Formation of phenothiazine derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL
- 1,2,4-Tribromo-10H-phenothiazin-3-OL
Uniqueness
1,2,4-Tribromo-8-fluoro-10H-phenothiazin-3-OL is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
90252-00-9 |
|---|---|
Molekularformel |
C12H5Br3FNOS |
Molekulargewicht |
469.95 g/mol |
IUPAC-Name |
1,2,4-tribromo-8-fluoro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H5Br3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3,17-18H |
InChI-Schlüssel |
BTHPKLYPASMHEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)NC3=C(S2)C(=C(C(=C3Br)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phenylsilane](/img/structure/B14376198.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
